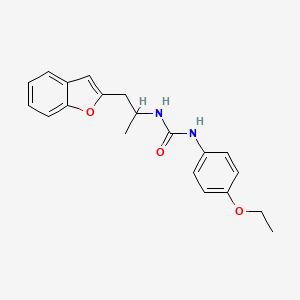![molecular formula C18H24N2OS B2741176 2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1110824-52-6](/img/structure/B2741176.png)
2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound characterized by its unique structural features, including a tert-butyl group, a sulfanyl linkage, and a cyano-cyclopropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step often involves the reaction of 4-tert-butylthiophenol with an appropriate halogenated acetamide under basic conditions to form the sulfanyl intermediate.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a base like sodium hydride.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under specific conditions, although it is generally resistant to many reactions due to steric hindrance.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, strong acids or bases for specific substitutions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In organic synthesis, 2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, it could be investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In materials science, the compound’s structural features might be exploited in the design of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The cyano group could play a role in binding to the enzyme, while the cyclopropyl group might enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-[(4-tert-butylphenyl)sulfanyl]acetamide: Lacks the cyano and cyclopropyl groups, making it less versatile in certain applications.
N-(1-cyano-1-cyclopropylethyl)acetamide: Lacks the sulfanyl and tert-butyl groups, which might reduce its stability and reactivity.
4-tert-butylphenyl sulfide: Lacks the acetamide and cyano-cyclopropyl groups, limiting its use in more complex synthetic applications.
Uniqueness
2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to the combination of its functional groups, which provide a balance of stability, reactivity, and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-17(2,3)13-7-9-15(10-8-13)22-11-16(21)20-18(4,12-19)14-5-6-14/h7-10,14H,5-6,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCBYCETYVNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2741093.png)

![7-isopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2741096.png)
![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)
![11-(2,6-difluorobenzenesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2741098.png)


![4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane](/img/structure/B2741102.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)
![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)
![(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B2741116.png)
